

An In-depth Technical Guide on the Physicochemical Properties of Pantoprazole Magnesium Dihydrate

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Compound of Interest

Compound Name: *Pantoprazole magnesium dihydrate*

Cat. No.: *B12778572*

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Abstract

Pantoprazole, a second-generation proton pump inhibitor (PPI), is widely utilized in the management of acid-related gastrointestinal disorders. The magnesium dihydrate salt of pantoprazole offers specific formulation and stability advantages. A thorough understanding of its physicochemical properties is paramount for the development of robust and effective pharmaceutical products. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **pantoprazole magnesium dihydrate**, including its chemical identity, solubility, thermal behavior, and solid-state properties. Detailed experimental protocols for the characterization of these properties are provided, alongside a summary of key quantitative data. Furthermore, this document elucidates the mechanism of action of pantoprazole through a detailed signaling pathway diagram and outlines a typical experimental workflow for its physicochemical characterization.

Chemical and Physical Properties

Pantoprazole magnesium dihydrate is a salt of the weak base pantoprazole. Its chemical structure consists of a magnesium ion complexed with two pantoprazole molecules and two water molecules.

Property	Value	Reference
Chemical Name	Magnesium bis(5-(difluoromethoxy)-2-[[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) dihydrate	[1]
Molecular Formula	C ₃₂ H ₃₂ F ₄ MgN ₆ O ₈ S ₂ ·2H ₂ O	[1]
Molecular Weight	827.1 g/mol	[1]
Appearance	White to off-white crystalline powder	N/A
Melting Point	Form C is reported to have a melting point of approximately 185°C. Form G has a reported melting point of about 155°C, while Form F is reported at around 160°C and Form E at approximately 175°C. The dihydrate form (Form A) often exhibits decomposition upon heating, and a distinct melting point is not consistently reported.	[2][3]
pKa	pKa1 ≈ 3.9 (pyridinium ion) pKa2 ≈ 8.2 (benzimidazole)	N/A

Solubility Profile

The solubility of **pantoprazole magnesium dihydrate** is pH-dependent, a critical factor influencing its absorption and formulation design.

Solvent/Medium	Solubility	Temperature	Reference
Water	Practically insoluble	N/A	N/A
Methanol	Soluble	N/A	N/A
N,N-Dimethylformamide	Very soluble	N/A	N/A
Glacial Acetic Acid	Sparingly soluble	N/A	N/A
Chloroform	Very slightly soluble	N/A	N/A
Aqueous Buffer pH 1.2	Slightly soluble	37 °C	N/A
Aqueous Buffer pH 4.5	Practically insoluble	37 °C	N/A
Aqueous Buffer pH 6.8	Practically insoluble	37 °C	N/A
Aqueous Buffer pH 8.0	Slightly soluble	37 °C	N/A

Solid-State Characterization: Polymorphism

Pantoprazole magnesium can exist in various crystalline forms, known as polymorphs, each with distinct physicochemical properties. X-ray Powder Diffraction (XRPD) is a key technique for their identification.

Polymorphic Form	Characteristic 2θ Peaks (°)	Reference
Form A (Dihydrate)	5.8, 14.9, 16.0, 16.6, 18.3	[2][4]
Form C	6.0, 16.0, 19.0, 19.6, 23.3	[2][4]
Form E	5.6, 12.5, 13.1, 16.6, 22.3	[2][4]
Form F	6.9, 8.9, 9.7, 12.4, 14.0, 16.9, 17.2, 22.5	[2][4]
Form G (Hemipentahydrate)	7.2, 12.9, 13.8, 14.6, 17.0, 21.7, 22.7	[2]
Form H (Tetrahydrate)	6.8, 9.0, 9.5, 12.9, 13.8, 17.2, 22.6	[2]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal transitions of **pantoprazole magnesium dihydrate**.

Methodology:

- Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).
- Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum pan. Crimp the pan with a lid.
- Experimental Conditions:
 - Place the sample pan and an empty reference pan in the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
 - Heat the sample at a constant rate, typically 10 °C/min, over a temperature range of 25 °C to 250 °C.

- **Data Analysis:** Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of **pantoprazole magnesium dihydrate**.

Methodology:

- **Instrument Calibration:** Calibrate the TGA instrument for mass and temperature using appropriate reference materials.
- **Sample Preparation:** Accurately weigh 5-10 mg of the sample into a tared TGA pan.^[5]
- **Experimental Conditions:**
 - Place the sample pan in the TGA furnace.
 - Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
 - Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to approximately 300 °C.
- **Data Analysis:** Record the mass loss as a function of temperature. The percentage of water is calculated from the mass loss in the initial dehydration step.

X-ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form of **pantoprazole magnesium dihydrate**.

Methodology:

- **Sample Preparation:** Gently grind the sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.
- **Instrument Setup:** Use a diffractometer with Cu K α radiation.
- **Data Collection:**

- Scan the sample over a 2θ range of 3° to 40° .
- Use a step size of 0.02° and a scan speed of $1^\circ/\text{min}$.
- Data Analysis: Compare the obtained diffractogram with reference patterns of known polymorphs to identify the crystalline form.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **pantoprazole magnesium dihydrate** in various aqueous media.^[6]

Methodology:

- Media Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., 1.2, 4.5, 6.8, and 8.0).
- Equilibration:
 - Add an excess amount of **pantoprazole magnesium dihydrate** to a flask containing a known volume of the prepared buffer.
 - Agitate the flask in a constant temperature water bath (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.^[6]
- Sample Analysis:
 - Withdraw a sample from the flask and filter it through a $0.45\ \mu\text{m}$ filter to remove undissolved solids.
 - Dilute the filtrate with an appropriate solvent.
 - Determine the concentration of pantoprazole in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation: Calculate the solubility in mg/mL.

pKa Determination (UV-Vis Spectrophotometry)

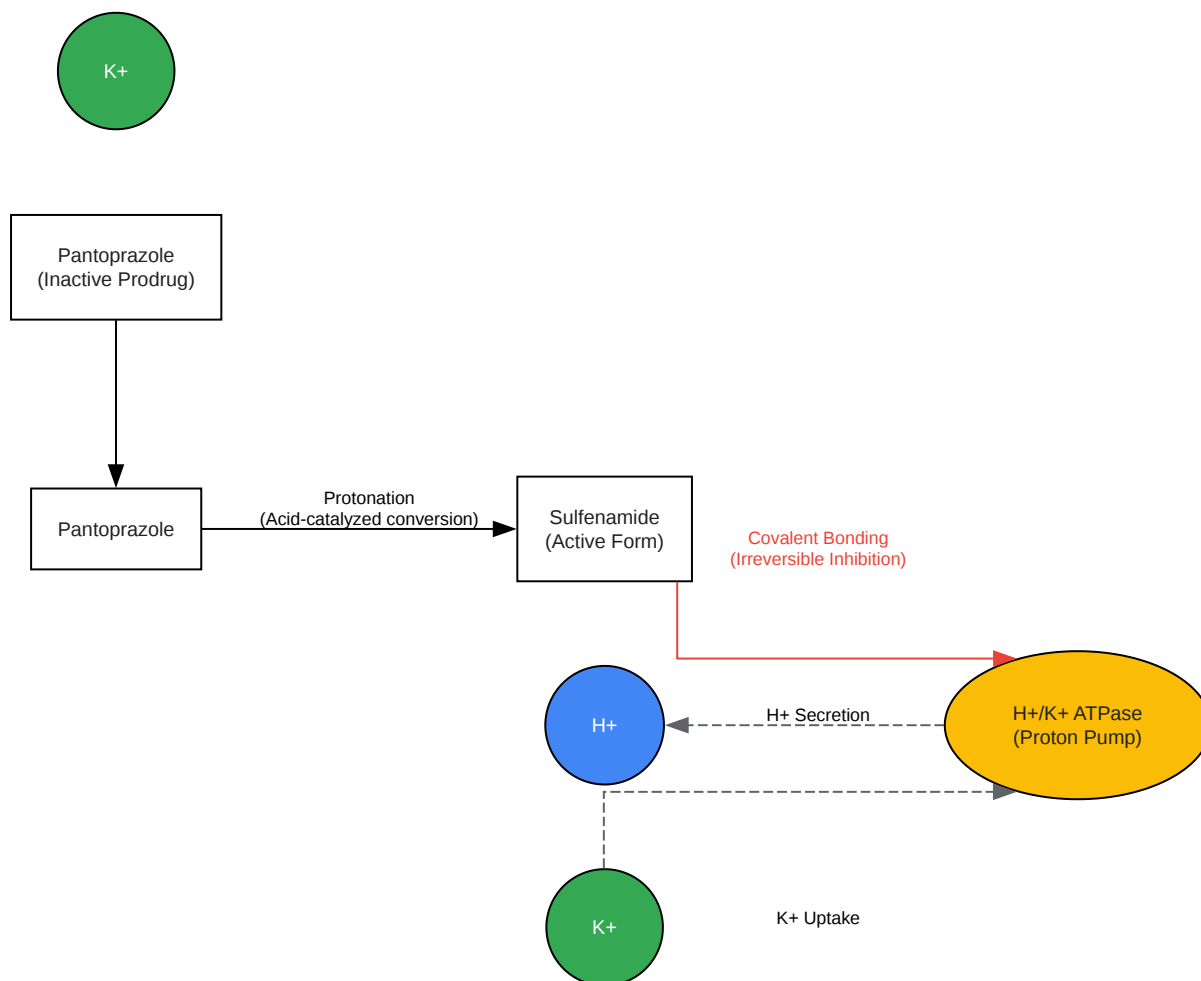
Objective: To determine the acid dissociation constants (pKa) of pantoprazole.

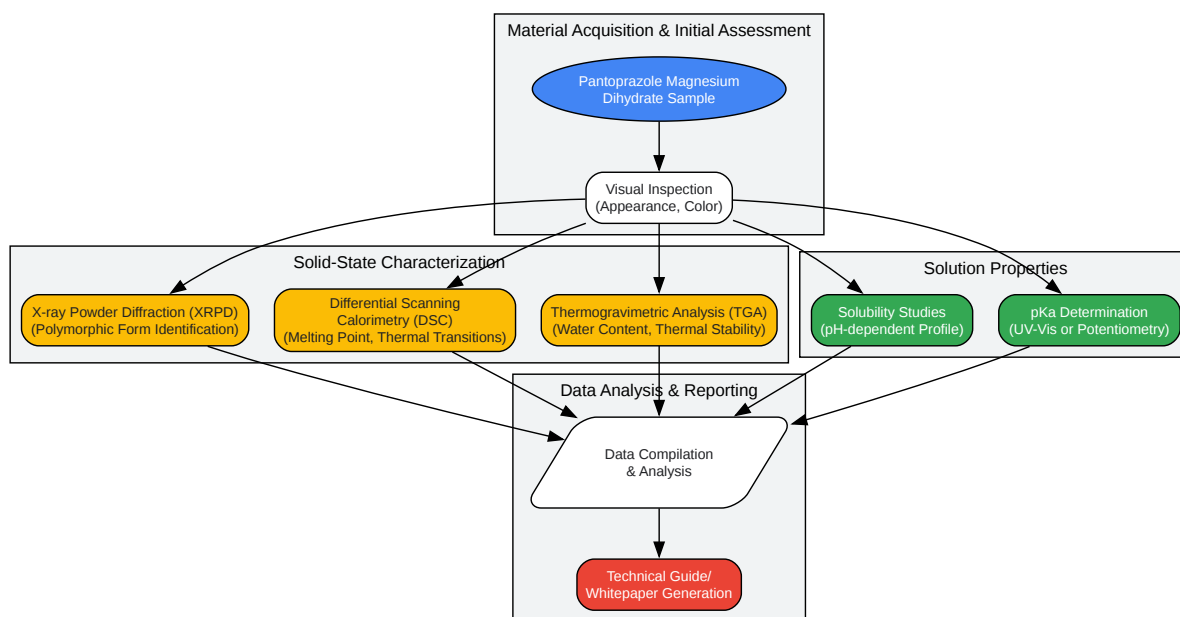
Methodology:

- Solution Preparation:
 - Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol).
 - Prepare a series of buffer solutions with a range of pH values that encompass the expected pKa values.
- Spectral Measurement:
 - Add a small aliquot of the stock solution to each buffer solution to obtain a constant final concentration.
 - Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).^[7]
- Data Analysis:
 - Plot absorbance at a specific wavelength (where the absorbance changes with pH) against the pH of the buffer solutions.
 - The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.^[8]

Visualizations

Signaling Pathway of Pantoprazole





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